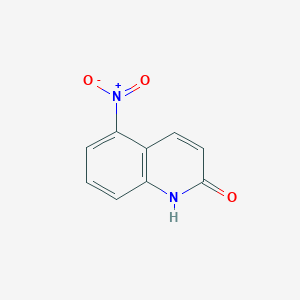

5-Nitroquinolin-2(1h)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-nitro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-9-5-4-6-7(10-9)2-1-3-8(6)11(13)14/h1-5H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRZABPOFVNBWMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)N2)C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70288050 | |

| Record name | 5-nitroquinolin-2(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70288050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6938-27-8 | |

| Record name | 2(1H)-Quinolinone, 5-nitro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-nitroquinolin-2(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70288050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitro-1,2-dihydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic compounds. Through the analysis of chemical shifts, coupling constants, and correlation spectra, a detailed picture of the molecular structure can be assembled.

The ¹H NMR spectrum of 5-Nitroquinolin-2(1H)-one is expected to exhibit distinct signals corresponding to the protons on the quinolone ring system. The chemical shifts are significantly influenced by the electron-withdrawing nature of the nitro group and the carbonyl functionality, as well as the aromatic ring currents.

Based on the analysis of related quinolinone structures, the proton signals for this compound can be predicted. The protons on the pyridinone ring (H3 and H4) would likely appear as doublets, with their chemical shifts influenced by their proximity to the carbonyl group and the nitrogen atom. The protons on the benzene (B151609) ring (H6, H7, and H8) will also show characteristic splitting patterns (doublets or triplets) based on their coupling with adjacent protons. The presence of the strongly electron-withdrawing nitro group at the C5 position is anticipated to cause a significant downfield shift for the adjacent protons, particularly H6 and H4. The N-H proton of the lactam ring is expected to appear as a broad singlet at a downfield chemical shift, often in the range of 11-13 ppm, due to hydrogen bonding and the acidic nature of this proton.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| N1-H | 11.5 - 12.5 | br s | - |

| H3 | 6.5 - 6.8 | d | 9.0 - 10.0 |

| H4 | 7.8 - 8.1 | d | 9.0 - 10.0 |

| H6 | 8.2 - 8.5 | d | 7.5 - 8.5 |

| H7 | 7.6 - 7.9 | t | 7.5 - 8.5 |

| H8 | 7.9 - 8.2 | d | 7.5 - 8.5 |

Note: These are predicted values based on the analysis of similar quinolinone structures and the known effects of nitro group substitution. Actual experimental values may vary.

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

The carbonyl carbon (C2) is expected to resonate at a significantly downfield chemical shift, typically in the range of 160-165 ppm, which is characteristic of a lactam carbonyl. The carbon atom bearing the nitro group (C5) will also be shifted downfield due to the strong electron-withdrawing effect of this substituent. The other aromatic and vinyl carbons will appear in the typical range for such systems, generally between 115 and 150 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | 162 - 166 |

| C3 | 120 - 124 |

| C4 | 138 - 142 |

| C4a | 118 - 122 |

| C5 | 145 - 150 |

| C6 | 125 - 129 |

| C7 | 128 - 132 |

| C8 | 116 - 120 |

| C8a | 139 - 143 |

Note: These are predicted values based on the analysis of similar quinolinone structures and the known effects of nitro group substitution. Actual experimental values may vary.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons. For instance, the correlation between H3 and H4, as well as the correlations among H6, H7, and H8, would be clearly visible in a COSY spectrum.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is invaluable for assigning the signals of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for identifying quaternary carbons and for piecing together the molecular fragments to confirm the connectivity of the entire structure. For example, correlations from the N-H proton to C2 and C8a, and from H4 to C5 and C4a, would provide key structural information.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to be characterized by strong absorption bands corresponding to the stretching vibrations of the nitro (NO₂) and carbonyl (C=O) groups.

Nitro Group (NO₂): The nitro group typically exhibits two distinct stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). For aromatic nitro compounds, the asymmetric stretch usually appears in the range of 1500-1570 cm⁻¹, while the symmetric stretch is found between 1300-1370 cm⁻¹. These bands are typically strong and sharp.

Carbonyl Group (C=O): The lactam carbonyl group in the quinolin-2(1H)-one ring system is expected to show a strong absorption band in the region of 1650-1690 cm⁻¹. The exact position of this band can be influenced by conjugation and hydrogen bonding.

Table 3: Characteristic IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H (lactam) | Stretching | 3100 - 3300 |

| C=O (lactam) | Stretching | 1650 - 1690 |

| NO₂ (nitro) | Asymmetric Stretching | 1520 - 1560 |

| NO₂ (nitro) | Symmetric Stretching | 1340 - 1380 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

Note: These are expected frequency ranges based on typical values for these functional groups in similar chemical environments.

In the solid state and in concentrated solutions, this compound molecules are expected to exhibit intermolecular hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen of another. This hydrogen bonding has a noticeable effect on the IR spectrum.

The N-H stretching vibration, which would appear as a sharp band around 3400 cm⁻¹ in a non-hydrogen-bonded state (e.g., in a very dilute solution in a non-polar solvent), is typically broadened and shifted to a lower frequency (in the range of 3100-3300 cm⁻¹) when hydrogen bonding is present. The extent of this shift can provide qualitative information about the strength of the hydrogen bonding interactions. Similarly, the C=O stretching frequency may also shift to a slightly lower wavenumber due to its involvement as a hydrogen bond acceptor.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns.

The molecular formula of this compound is C₉H₆N₂O₃, corresponding to a molecular weight of approximately 190.15 g/mol youtube.com. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition. For the protonated molecule [M+H]⁺, the expected accurate mass would be around m/z 191.0457.

Electron ionization (EI) mass spectrometry of this compound is expected to produce a distinct fragmentation pattern that offers structural information. While a specific spectrum for this compound is not widely published, the fragmentation pathways can be predicted based on the known behavior of nitroaromatic compounds and quinolone structures.

Key expected fragmentation patterns include:

Loss of NO₂: A common fragmentation for nitroaromatic compounds is the loss of the nitro group (NO₂, 46 Da), which would result in a fragment ion at approximately m/z 144.

Loss of NO: The loss of a nitric oxide radical (NO, 30 Da) is another characteristic fragmentation, leading to an ion at roughly m/z 160.

Loss of CO: Quinolinone structures often exhibit the loss of carbon monoxide (CO, 28 Da) from the lactam ring, which would yield a fragment at approximately m/z 162.

Combined Losses: Sequential losses, such as the loss of both CO and NO₂, are also plausible, leading to further fragment ions.

These fragmentation patterns are crucial for the structural confirmation of this compound and for distinguishing it from its isomers.

| m/z (predicted) | Assignment | Neutral Loss |

|---|---|---|

| 190 | [M]⁺ | - |

| 160 | [M - NO]⁺ | 30 Da |

| 144 | [M - NO₂]⁺ | 46 Da |

| 162 | [M - CO]⁺ | 28 Da |

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the separation, detection, and identification of metabolites in complex biological matrices nih.govresearchgate.net. While specific studies on the metabolism of this compound are not extensively documented, LC-MS would be the method of choice for such investigations.

The metabolic pathways for nitroaromatic compounds often involve the reduction of the nitro group to amino functionalities, as well as hydroxylation of the aromatic rings. Potential metabolites of this compound that could be identified by LC-MS include:

Amino-quinolin-2(1h)-one derivatives: Formed by the reduction of the nitro group.

Hydroxylated metabolites: Resulting from enzymatic oxidation of the quinoline (B57606) ring system.

Conjugated metabolites: Such as glucuronide or sulfate (B86663) conjugates, which increase water solubility for excretion.

LC-MS/MS, the coupling of liquid chromatography with tandem mass spectrometry, would be particularly useful for the structural elucidation of these metabolites by providing fragmentation data for each separated component mdpi.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems.

The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from π → π* and n → π* electronic transitions within its aromatic and heterocyclic ring systems nih.govresearchgate.net. The quinolinone core possesses an extended π-conjugated system. The presence of the nitro group (a strong chromophore and electron-withdrawing group) and the carbonyl group of the lactam ring significantly influences the electronic absorption properties.

The key electronic transitions expected are:

π → π transitions:* These high-intensity absorptions are due to the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system. The extended conjugation of the quinolinone ring system is expected to result in strong absorption in the UV region.

n → π transitions:* These lower-intensity absorptions involve the excitation of non-bonding electrons (from the oxygen atoms of the nitro and carbonyl groups) to antibonding π* orbitals. These transitions typically occur at longer wavelengths than the π → π* transitions.

The nitro group, being a powerful auxochrome and chromophore, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the unsubstituted quinolin-2(1h)-one. This is due to the extension of the conjugated system and the lowering of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The polarity of the solvent can also influence the position of the absorption bands, particularly the n → π* transitions nih.gov.

| Expected λmax Range (nm) | Transition Type | Associated Chromophore |

|---|---|---|

| 250-350 | π → π | Quinolinone conjugated system |

| >350 | n → π | Nitro and carbonyl groups |

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information on bond lengths, bond angles, and intermolecular interactions.

π-π Stacking: The planar aromatic quinoline ring system is conducive to π-π stacking interactions between adjacent molecules. These interactions, where the electron-rich π systems are attracted to each other, would further stabilize the crystal lattice. The relative orientation of the stacked rings (e.g., parallel-displaced or T-shaped) would depend on the minimization of electrostatic repulsion.

The interplay of these intermolecular forces would define the crystal system, space group, and unit cell dimensions of solid this compound.

| Parameter | Predicted Feature |

|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic |

| Dominant Intermolecular Interaction | N-H···O Hydrogen Bonding |

| Secondary Interaction | π-π Stacking of Quinoline Rings |

Intramolecular Hydrogen Bonding in this compound Systems

The presence and nature of intramolecular hydrogen bonds play a crucial role in determining the conformation, stability, and reactivity of molecular systems. In derivatives of this compound, the potential for intramolecular hydrogen bonding arises, particularly when suitable substituents are present on the quinoline core. Spectroscopic techniques, in conjunction with computational methods, provide powerful tools for the investigation of these non-covalent interactions.

Research on related nitroquinoline derivatives has demonstrated the formation of pseudo-rings stabilized by intramolecular hydrogen bonds. For instance, in certain (Z)-7-(9H-carbazol-9-yl)-8-(hydroxyimino)quinolin-5(8H)-one systems, a pronounced downfield shift of the OH proton signal in ¹H-NMR spectra (to as high as 17.76 ppm in CDCl₃) is indicative of a strong intramolecular N···HO-N hydrogen bond nih.gov. This significant chemical shift suggests the proton is heavily deshielded due to its involvement in the hydrogen bond, a phenomenon also confirmed by single-crystal X-ray diffraction measurements which show the formation of a stable pseudo-ring structure nih.gov.

While direct experimental studies on intramolecular hydrogen bonding in this compound itself are not extensively documented in the reviewed literature, computational studies on similar heterocyclic systems provide valuable insights. Density Functional Theory (DFT) calculations are frequently employed to model the geometries and energies of different conformers, allowing for the prediction of the most stable structures. These calculations can elucidate the potential for hydrogen bonding between the nitro group at the C5 position and a suitably positioned hydrogen donor on a substituent. For example, DFT studies on 8-hydroxy-5-nitroquinoline have been used to analyze its reactive properties and molecular structure, which includes the potential for hydrogen bonding researchgate.net. Such computational approaches, combined with experimental data from techniques like FT-IR and FT-Raman, help in the detailed characterization of these intramolecular interactions researchgate.net.

Advanced Spectroscopic Techniques for Elucidation of Derivatives

The structural elucidation of this compound derivatives relies on a combination of advanced spectroscopic techniques. Each method provides unique information that, when combined, allows for the unambiguous determination of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental tools for characterizing the carbon-hydrogen framework of these derivatives. Chemical shifts, coupling constants, and signal multiplicities provide detailed information about the connectivity of atoms. For instance, in a series of novel quinolinone containing 1,3,5-triazine (B166579) derivatives, ¹H NMR was used to confirm the structures by identifying the characteristic signals of the quinolinone and triazine moieties, as well as the various substituted aniline (B41778) groups icm.edu.plicm.edu.pl. In cases of complex structures or to determine stereochemistry, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for establishing through-bond and through-space correlations between protons and carbons.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present in the derivatives. The characteristic stretching frequencies of carbonyl (C=O), nitro (NO₂), and N-H groups are readily identifiable. In the characterization of 7-((4-((3-fluoro-4-morpholinophenyl)amino)-6-(arylamino)-1,3,5-triazin-2-yl)oxy)-3,4-dihydroquinolin-2(1H)-one derivatives, IR spectra were used to confirm the presence of key functional groups, supporting the proposed structures icm.edu.plicm.edu.pl.

Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight and elemental composition of the synthesized derivatives. High-resolution mass spectrometry (HRMS) is often employed to determine the exact mass, which allows for the calculation of the molecular formula. Furthermore, tandem mass spectrometry (MS/MS) experiments can be used to probe the fragmentation patterns of the molecules, offering valuable structural insights. The analysis of these fragmentation patterns helps to confirm the connectivity of different structural units within the molecule. For example, mass spectral data was a key component in the confirmation of a series of quinolinone-tethered 1,3,5-triazine derivatives icm.edu.plicm.edu.pl.

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. This technique was instrumental in confirming the molecular structure and the presence of strong intramolecular hydrogen bonds in certain nitroquinoline derivatives, revealing the formation of a pseudo-ring nih.gov.

The following table summarizes the key spectroscopic data used in the characterization of a representative quinolinone derivative.

| Spectroscopic Technique | Key Findings |

| ¹H NMR | Signals corresponding to aromatic protons of the quinolinone and substituted rings, as well as protons of aliphatic chains or other functional groups. |

| ¹³C NMR | Resonances for carbonyl carbons, aromatic carbons, and carbons of substituents, confirming the carbon skeleton. |

| IR Spectroscopy | Characteristic absorption bands for C=O, N-H, and NO₂ functional groups. |

| Mass Spectrometry | Molecular ion peak confirming the molecular weight and fragmentation patterns supporting the proposed structure. |

By integrating the data from these advanced spectroscopic methods, researchers can confidently elucidate the complex structures of novel this compound derivatives.

Biological Activities and Pharmacological Profiles of 5 Nitroquinolin 2 1h One and Its Derivatives

Antimicrobial Properties

Derivatives of quinolin-2(1H)-one are recognized for their broad-spectrum antimicrobial activities. The presence of the nitro group can enhance this activity, making these compounds promising candidates for the development of new antimicrobial agents.

While specific data on the antibacterial activity of 5-Nitroquinolin-2(1H)-one is limited in the reviewed literature, broader studies on quinolinone derivatives indicate their potential against a range of bacteria. For instance, various synthetic quinolone derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. Fluoroquinolones, a well-known class of antibiotics, are structurally related to quinolones and exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV nih.govfrontiersin.org.

Research on related nitro-containing heterocyclic compounds has shown significant antibacterial action. For example, nitroxoline (B368727) (8-hydroxy-5-nitroquinoline) is a clinically used antibacterial agent for urinary tract infections, effective against both gram-positive and gram-negative bacteria nih.gov. This suggests that the 5-nitroquinoline (B147367) core is a key pharmacophore for antibacterial activity.

| Derivative | Bacterial Strain | Activity (MIC µg/mL) | Reference |

|---|---|---|---|

| Data not available for this compound |

Similar to their antibacterial properties, the antifungal potential of this compound and its derivatives is an area of active investigation. Studies on related compounds highlight the promise of the quinolinone scaffold in combating fungal infections. Nitroxoline, an 8-hydroxy-5-nitroquinoline, has demonstrated activity against certain fungi nih.gov. Furthermore, various other nitroheterocyclic compounds, such as nitrothiazole and nitrobenzothiazole derivatives, have been reported to exhibit antifungal activities nih.gov. The mechanism of action is often attributed to the chelation of essential metal ions, which disrupts microbial enzyme function nih.gov.

| Derivative | Fungal Strain | Activity (MIC µg/mL) | Reference |

|---|---|---|---|

| Data not available for this compound |

Anticancer and Anti-proliferative Activities

The development of novel anticancer agents is a critical area of pharmaceutical research, and quinolinone derivatives have emerged as a promising class of compounds. The 5-nitro substitution on the quinolinone ring has been explored for its potential to enhance cytotoxic effects against cancer cells.

Various derivatives of quinoline (B57606) and quinolinone have been evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. For example, novel fluoroquinolone analogs have shown significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent anti-proliferative effects news-medical.net. One study highlighted that a ciprofloxacin (B1669076) derivative exhibited an IC50 of 4.3 µM against the MCF-7 breast cancer cell line nih.gov. While specific IC50 values for this compound were not found in the reviewed literature, the data on related structures suggest that the quinolinone core is a viable scaffold for the design of new anticancer drugs.

| Derivative | Cancer Cell Line | Activity (IC50 µM) | Reference |

|---|---|---|---|

| Ciprofloxacin derivative (N-acylated) | MCF-7 (Breast) | 4.3 | nih.gov |

| Data not available for this compound |

The primary mechanism by which many anticancer agents exert their effect is through the induction of apoptosis, or programmed cell death. Research into quinoline derivatives has shown that they can trigger apoptosis in cancer cells through various pathways. For instance, certain quinoline-N-oxide derivatives have been shown to induce apoptosis in human erythroleukemic K562 cells, accompanied by the activation of caspases-9 and -3 nih.gov.

Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. The intrinsic pathway is regulated by the Bcl-2 family of proteins and involves the release of cytochrome c from the mitochondria, which then activates a caspase cascade youtube.comteachmeanatomy.info. The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8 teachmeanatomy.infoyoutube.com. Studies on quinazolinyl derivatives, which share structural similarities with quinolinones, have demonstrated the induction of apoptosis via the intrinsic pathway in leukemia cells nih.gov. Fluoroquinolone derivatives have also been shown to induce cell cycle arrest and apoptosis in various tumor cell lines nih.govmdpi.com.

Antiparasitic and Antikinetoplastid Activities

Neglected tropical diseases caused by parasitic protozoa, such as Leishmaniasis and Trypanosomiasis, represent a significant global health challenge. There is an urgent need for new, effective, and safe drugs to treat these diseases. Nitroaromatic compounds have historically been a cornerstone of antiparasitic chemotherapy mdpi.com.

Research into nitroheterocyclic compounds has revealed their potential as antikinetoplastid agents. A study on a series of 8-nitroquinolin-2(1H)-one derivatives demonstrated in vitro activity against Leishmania infantum and Trypanosoma brucei brucei. The mechanism of action is thought to involve the enzymatic reduction of the nitro group within the parasite, leading to the formation of cytotoxic radical species.

Nitroxoline (8-hydroxy-5-nitroquinoline) has also been investigated for its antichagasic potential against Trypanosoma cruzi, the causative agent of Chagas disease. It has shown potent in vitro activity against both the epimastigote and intracellular amastigote forms of the parasite, surpassing the efficacy of the current standard drug, benznidazole (B1666585) nih.gov. The proposed mechanism involves the induction of programmed cell death in the parasite nih.gov.

Furthermore, 5-nitro-2-aminothiazole-based compounds have been synthesized and evaluated as antitrypanosomatid agents, showing activity against Trypanosoma cruzi and Trypanosoma brucei nih.govnih.gov.

| Derivative | Parasite | Activity (IC50/EC50 µM) | Reference |

|---|---|---|---|

| Nitroxoline | Acanthamoeba culbertsoni (trophozoites) | 0.69 ± 0.01 | nih.gov |

| Nitroxoline | Acanthamoeba castellanii | 16.08 ± 0.93 | nih.gov |

| Nitroxoline | Balamuthia mandrillaris | 5.1 | nih.gov |

| 5-nitro-2-aminothiazole derivative (Compound 6) | Trypanosoma cruzi (amastigotes) | nM concentrations reported | nih.gov |

Activity Against Leishmania Species

Derivatives of the 8-nitroquinolin-2(1H)-one scaffold have been the subject of structure-activity relationship (SAR) studies to develop new antileishmanial agents. nih.gov A series of 47 such derivatives were synthesized and evaluated for their in vitro activity against the promastigote stage of Leishmania donovani. nih.gov The study focused on introducing various aminated, phenoxy, or thiophenoxy moieties at the 4-position of the quinolinone core. nih.gov

The results indicated that the nature of the substituent at position 4 significantly influences the antileishmanial activity. nih.gov Aminated groups were found to be unfavorable for the compound's activity. nih.gov In contrast, the introduction of phenoxy or thiophenoxy moieties helped maintain the in vitro antileishmanial profile. nih.gov The activity was particularly notable when the phenyl ring of these moieties was substituted at the ortho or para position with a halogen atom (excluding fluorine), a methyl group, or a trifluoromethyl group. nih.gov However, many of these derivatives exhibited poor solubility in culture media, which limited the assessment of their cytotoxicity and activity against the intracellular amastigote stage of L. donovani. nih.gov

Further pharmacomodulation at the 4-position of 8-nitroquinolin-2(1H)-one was explored using Sonogashira and Suzuki-Miyaura coupling reactions, leading to the synthesis of 25 derivatives. nih.gov These compounds were also tested in vitro against L. donovani promastigotes. nih.gov Derivatives featuring a phenyl group at the 4-position of the quinoline ring showed an interesting biological profile, especially when the phenyl ring was substituted at the para position with a bromine or chlorine atom, or a trifluoromethyl group. nih.gov Two of the most selective compounds from this series were further evaluated against the intracellular amastigote stage of both L. donovani and Leishmania infantum. nih.gov One of these compounds demonstrated anti-amastigote activity against L. infantum, being more active and selective than pentamidine, though less active than miltefosine. nih.gov

In a different study, a series of nitrated 2-substituted-quinolines was synthesized and evaluated, leading to the identification of a promising antileishmanial hit compound, 2-hydroxy-8-nitroquinoline. acs.org This compound displayed significant in vitro activity against both Leishmania infantum promastigotes and intracellular L. donovani amastigotes, with IC50 values of 7.6 µM and 6.5 µM, respectively. acs.org This hit compound showed selective antileishmanial activity, with no significant action against Plasmodium or Toxoplasma. acs.org

| Compound Series | Modification Site | Key Findings | Target Species |

| 8-nitroquinolin-2(1H)-one derivatives | Position 4 | Aminated moieties unfavorable; phenoxy/thiophenoxy moieties with specific substitutions maintain activity. | Leishmania donovani |

| 8-nitroquinolin-2(1H)-one derivatives | Position 4 | Phenyl substitution via Suzuki-Miyaura coupling showed promising activity. | Leishmania donovani, Leishmania infantum |

| Nitrated 2-substituted-quinolines | Position 2 | 2-hydroxy-8-nitroquinoline identified as a selective and potent antileishmanial hit. | Leishmania donovani, Leishmania infantum |

Activity Against Trypanosoma Species

The 8-nitroquinolin-2(1H)-one scaffold has also been investigated for its activity against Trypanosoma species. An antikinetoplastid pharmacomodulation study focused on substitutions at the 6-position of the 8-nitroquinolin-2(1H)-one core. acs.orgacs.org From a series of fifteen newly synthesized derivatives, a 6-bromo-substituted compound was identified as a potent and selective antitrypanosomal agent. acs.orgacs.org This derivative exhibited impressive in vitro activity with EC50 values of 12 nM against Trypanosoma brucei brucei trypomastigotes and 500 nM against Trypanosoma cruzi amastigotes. acs.orgacs.org

In other research, a series of 5-nitro-2-aminothiazole-based amides were synthesized and evaluated as antitrypanosomatid agents. nih.gov All the tested compounds showed activity or moderate activity against T. cruzi amastigotes in infected L6 cells and against Trypanosoma brucei brucei. nih.gov Three of these compounds were found to be more potent as antichagasic agents than the reference drug benznidazole. nih.gov

Another study focused on 5-nitroindazole (B105863) derivatives as potential antichagasic agents. One compound from this series, 2-benzyl-1-(2-hydroxyethyl)-5-nitroindazolin-3-one, which had previously shown good in vitro activity against replicative forms of T. cruzi, was further tested. mdpi.com In an acute murine model of T. cruzi infection, this compound achieved approximately a 30% reduction in parasitemia. mdpi.com

| Compound Series | Key Findings | Target Species |

| 8-nitroquinolin-2(1H)-one derivatives | A 6-bromo-substituted derivative showed high potency against T. b. brucei and T. cruzi. | Trypanosoma brucei brucei, Trypanosoma cruzi |

| 5-nitro-2-aminothiazole-based amides | All tested compounds were active against T. cruzi and T. b. brucei. | Trypanosoma cruzi, Trypanosoma brucei brucei |

| 5-nitroindazole derivatives | 2-benzyl-1-(2-hydroxyethyl)-5-nitroindazolin-3-one reduced parasitemia in a murine model. | Trypanosoma cruzi |

Mechanism of Bioactivation by Nitroreductases (NTRs)

The biological activity of many nitroaromatic compounds, including those with a nitroquinoline core, is dependent on the bioreduction of the nitro group. researchgate.net This process is often mediated by nitroreductases (NTRs), which are flavoenzymes. researchgate.net The reduction of the nitro group can proceed through a two-electron or a one-electron pathway, leading to the formation of cytotoxic nitroso and hydroxylamine (B1172632) intermediates that are responsible for the therapeutic effect. researchgate.net

A study on a 3-bromo-8-nitroquinolin-2(1H)-one derivative, which was identified as an antitrypanosomal hit, revealed that it is bioactivated by type 1 NTRs in both L. donovani and T. b. brucei. In contrast, some 5-nitro-2-aminothiazole-based compounds, despite their antitrypanosomal activity, were found not to be activated by type I nitroreductases, suggesting a different mechanism of action or activation by other reductase systems. nih.gov The metabolism of drugs to chemically reactive metabolites is a critical step in their mechanism of action and can be mediated by various enzyme systems, with cytochrome P450 enzymes being prominent. nih.gov

Other Reported Biological Activities

Anticonvulsant Properties of Related Structures

Quinoline derivatives, including quinazolinones and quinoline-2(1H)-ones, have been investigated for a range of pharmacological activities, including anticonvulsant properties. orientjchem.orgnih.gov A series of substituted quinoline-2(1H)-one and 1,2,4-triazolo[4,3-a]quinoline derivatives were designed and synthesized to meet the structural requirements for anticonvulsant activity. nih.gov Their efficacy was evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests. nih.gov The study found that 5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline was the most potent compound, with ED50 values of 27.4 mg/kg in the anti-MES test and 22.0 mg/kg in the anti-PTZ test. nih.gov

Another study reported the synthesis of novel quinazolinone derivatives and their evaluation for anticonvulsant activity using the MES method. researchgate.net The synthesized compounds demonstrated noteworthy anticonvulsant effects, with one compound in particular exhibiting the highest level of activity. orientjchem.orgresearchgate.net These findings suggest that the quinazolinone scaffold is a promising template for the development of new anticonvulsant agents. orientjchem.orgresearchgate.net

| Compound Class | Test Method | Key Findings |

| Substituted quinoline-2(1H)-one and 1,2,4-triazolo[4,3-a]quinoline derivatives | MES, scPTZ | 5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline showed the strongest anticonvulsant effect. nih.gov |

| Quinazolinone derivatives | MES | Synthesized compounds showed noteworthy anticonvulsant activity. orientjchem.orgresearchgate.net |

Potential Antiviral Activity

The quinoline scaffold is also associated with antiviral properties. Research has shown that quinoline derivatives can exhibit activity against a variety of viruses, including Dengue virus, Zika virus, and Avian influenza virus. researchgate.net

In a specific study, isoquinolone derivatives were identified as a new class of viral polymerase inhibitors. nih.gov A screening of a chemical library identified an isoquinolone compound with effective concentrations (EC50s) between 0.2 and 0.6 µM against influenza A and B viruses. nih.gov Through structural modifications to reduce cytotoxicity, a derivative was developed that, while having higher EC50 values (9.9 to 18.5 µM), showed significantly lower toxicity. nih.gov

Another study investigated the antiviral action of two benzo[de]isoquinoline-dione derivatives, 5-nitro-2-(2-dimethylaminoethyl)-benzo[de]isoquinoline-1,3-dione and 5-nitro-2-[2-(1-pyrrolidine)-ethyl]-benzo[de]isoquinoline-1,3-dione. nih.gov These compounds were found to inhibit the replication of herpes simplex and vaccinia viruses in cell cultures. nih.gov

Structure-Activity Relationship (SAR) Studies

The relationship between the chemical structure of this compound derivatives and their biological activity has been a key area of investigation, particularly for their antiprotozoal effects.

For antileishmanial activity, SAR studies on 8-nitroquinolin-2(1H)-one derivatives have highlighted the critical role of the substituent at the 4-position. The introduction of aminated moieties at this position was found to be detrimental to activity, whereas phenoxy or thiophenoxy groups, especially those with specific substitutions on the phenyl ring, maintained or enhanced the antileishmanial profile. nih.gov Further studies using Suzuki-Miyaura coupling to introduce a phenyl group at the 4-position also yielded compounds with interesting biological profiles, particularly with para-substitution on the phenyl ring by a halogen or a trifluoromethyl group. nih.gov

In the context of antitrypanosomal activity, SAR studies have pointed to the importance of substitution at the 6-position of the 8-nitroquinolin-2(1H)-one scaffold. The introduction of a bromine atom at this position led to a derivative with exceptionally high potency against both T. b. brucei and T. cruzi. acs.orgacs.org This suggests that modifying the electronic properties of the quinoline ring system at this position is a promising strategy for enhancing antitrypanosomal activity.

For N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides, which are active against Trypanosoma cruzi, multivariate approaches like hierarchical cluster analysis and principal component analysis have been used to investigate SAR. nih.gov These analyses guided the design of new compounds with significantly higher trypanocidal activity against both epimastigote and intracellular amastigote forms of the parasite. nih.gov

Impact of Nitro Group Position on Activity

The specific placement of the nitro group on the quinolinone ring is a critical determinant of the compound's biological activity. While direct comparative studies on the positional isomers of this compound are not extensively detailed in the available literature, research on closely related nitro-substituted heterocyclic scaffolds demonstrates that even minor shifts in the nitro group's location can lead to substantially different pharmacological outcomes.

For instance, in the case of substituted naphthalimides, a structurally analogous fused-ring system, the position of the nitro group is crucial for antitumor activity. A study found that a 6-nitro substituent was pivotal for the observed antitumor effects, showing more pronounced activity compared to its 5-nitro counterpart ekb.eg. This highlights that the regiochemistry of the nitro group directly influences the molecule's interaction with biological targets.

Similarly, research on nitroxoline (8-hydroxy-5-nitroquinoline) and its regioisomer, 8-hydroxy-6-nitroquinoline, revealed that the two compounds possess substantially different biological activities nih.gov. Another study comparing 8-hydroxy-5-nitroquinoline (NQ) with other 8-hydroxyquinoline (B1678124) analogues found NQ to be the most cytotoxic against human cancer cell lines, with an IC50 value 5- to 10-fold lower than its halogenated counterparts researchgate.netekb.eg. This underscores the principle that the nitro group's position profoundly affects the molecule's potency and mechanism of action. In a study of 2-styryl-quinolines, derivatives bearing an -OH group at the C8 position of the quinoline ring exhibited better cytotoxicity against human cervical cancer cells than similar compounds with a -NO2 group at the same position nih.gov.

These examples from related molecular families strongly suggest that the 5-position of the nitro group in this compound is not arbitrary and is expected to confer a distinct pharmacological profile compared to its 6-nitro, 7-nitro, or 8-nitro isomers. The specific placement impacts the molecule's electronic distribution, redox potential, and steric properties, all of which are key to its biological function.

Influence of Substituent Modifications on Pharmacological Profile

The pharmacological profile of the this compound scaffold can be extensively diversified by introducing various substituents onto the quinoline ring. These modifications can alter the compound's solubility, lipophilicity, and ability to interact with specific biological targets, leading to a range of activities including anticancer, antimicrobial, and antioxidant effects.

Quinolin-2-one derivatives have been functionalized with a variety of moieties, including chloro, azido, glycine (B1666218), and sugar groups, to explore their therapeutic potential nih.gov. In one study, a quinolone acylated arabinose hydrazone derivative demonstrated the most potent anticancer activity against the HCT-116 human colon carcinoma cell line, with an IC50 of 23.5 µg/mL. This same derivative was also the only one in its series to show good antibacterial activity against both Escherichia coli and Staphylococcus aureus nih.gov. In the same study, a quinolinonyl-glycine derivative exhibited excellent H2O2 scavenging activity, indicating significant antioxidant potential with an IC50 of 20.92 µg/mL nih.gov.

The strategic placement of substituents is key to directing the compound's activity. For fluoroquinolones, a related class of compounds, substitution at the C-7 position with moieties like piperazinyl, piperidinyl, and pyrrolidinyl has been shown to increase the spectrum of antibacterial activity, particularly against Pseudomonas aeruginosa ekb.eg. Furthermore, modifications can shift the primary activity of the molecule. For example, novel hybrids of ciprofloxacin and norfloxacin (B1679917) have been designed to change their function from antimicrobial to anticancer agents, with some derivatives showing potent antiproliferative activity on triple-negative and doxorubicin-resistant breast cancer cell lines acs.orgnih.gov.

In the context of anticancer activity, the addition of specific groups can enhance potency. For 8-hydroxyquinoline derivatives, a compound featuring a nitro group was found to be more potent against several bacterial strains than standard antibiotics mdpi.com. Similarly, for a series of 6-benzamide quinazoline (B50416) derivatives, the introduction of a nitro group at the C-5 position of the benzamide (B126) moiety led to a twofold increase in inhibitory activity against the EGFR kinase mdpi.com.

| Core Scaffold | Substituent Modification | Pharmacological Activity | Key Finding |

|---|---|---|---|

| Quinolin-2-one | Acylated arabinose hydrazone | Anticancer (HCT-116) | IC50 = 23.5 µg/mL nih.gov |

| Quinolin-2-one | Acylated arabinose hydrazone | Antibacterial | Good activity against E. coli and S. aureus nih.gov |

| Quinolin-2-one | Glycine moiety | Antioxidant | IC50 = 20.92 µg/mL (H2O2 scavenging) nih.gov |

| Fluoroquinolone | Piperazinyl at C-7 | Antibacterial | Increased spectrum, including P. aeruginosa ekb.eg |

| 6-Benzamide Quinazoline | Nitro group at C-5 of benzamide | Anticancer (EGFR inhibitor) | Two-fold increase in inhibitory activity mdpi.com |

Redox Potentials and Biological Activity Correlations

The biological activity of many nitroaromatic compounds, including this compound derivatives, is intrinsically linked to their electrochemical properties. The mechanism of action often relies on the enzymatic reduction of the nitro group within cells, a process that generates reactive intermediates capable of inducing cellular damage, such as oxidative stress or DNA damage. Therefore, a direct correlation often exists between the compound's redox potential and its pharmacological efficacy.

The toxicity and activity of nitroaromatic compounds frequently increase with their single-electron reduction midpoint potential. This bioreduction is central to their mechanism of action. A study focusing on nitroquinoline bioreductive drugs with 4-alkylamino substituents established a clear, quantitative relationship between their redox properties and a specific biological effect. The research demonstrated a linear dependence of the logarithm of the rate of oxygen consumption (a marker for redox cycling) on the one-electron reduction potential at pH 7 (E(7)1). The slope of this correlation was found to be 7.1 V⁻¹, indicating a strong relationship between the ease of reduction and the rate of generation of reactive oxygen species.

However, this correlation can be affected by steric factors. The same study noted that compounds with substituents positioned ortho to the nitro group had significantly lower rates of oxygen consumption than their reduction potential would predict. This suggests that steric hindrance can impede the interaction of these derivatives with the active sites of the necessary nitroreductase enzymes, thereby reducing their biological activity despite having a favorable redox potential.

Further evidence of this structure-activity relationship comes from a study of a novel 5-nitro-8-hydroxyquinoline-proline hybrid designed to target multidrug-resistant cancer cells. The formal potential for the Fe(III)/Fe(II) redox pair of this compound's complex was measured at +215 mV. This was significantly more positive than that of the non-nitrated 8-hydroxyquinoline analogue, indicating that the nitro group gives the compound a higher preference for Fe(II). This altered redox behavior may play a role in its selective toxicity against cancer cells.

| Compound Series | Electrochemical Property Measured | Correlation with Biological Activity |

|---|---|---|

| 4-Alkylaminonitroquinolines | One-electron reduction potential (E(7)1) | A linear relationship exists between log(Rate of O2 consumption) and E(7)1, with a slope of 7.1 V⁻¹. This links redox potential to the rate of redox cycling. |

| 5-Nitro-8-hydroxyquinoline-proline hybrid | Formal potential (E'1/2) of Fe(III)/Fe(II) complex | The complex has a potential of +215 mV, which is more positive than its non-nitrated analogue. This suggests a higher preference for Fe(II), potentially influencing its selective anticancer activity. |

Mechanism of Action and Molecular Interactions

Elucidation of Molecular Targets

The diverse pharmacological effects of quinolinone derivatives are often attributed to their ability to interact with a range of biological macromolecules, including enzymes and receptors. While direct studies on 5-Nitroquinolin-2(1h)-one are limited, research on analogous compounds provides significant insights into its potential molecular targets.

Quinolone compounds are well-established inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, repair, and recombination, making them prime targets for antibacterial agents. The general mechanism of action for quinolones involves the stabilization of the enzyme-DNA cleavage complex, which leads to the accumulation of double-strand DNA breaks and ultimately results in bacterial cell death.

While direct enzymatic inhibition studies on this compound are not extensively documented in publicly available literature, the broader class of quinolones has been shown to interact with both DNA gyrase and topoisomerase IV. The binding is non-covalent and involves interactions with both the enzyme and the DNA, stabilizing the complex where the DNA is cleaved. This stabilization prevents the re-ligation of the DNA strands, a critical step in the enzyme's catalytic cycle. For many bacteria, DNA gyrase is the primary target in Gram-negative species, while topoisomerase IV is the main target in Gram-positive species. However, substantial antibacterial efficacy often requires the inhibition of both enzymes.

A related compound, 4-nitroquinoline (B1605747) 1-oxide (4NQO), has been shown to induce the formation of cellular topoisomerase I-DNA cleavage complexes. Although topoisomerase I is a type I topoisomerase, this finding suggests that nitroquinoline structures can interfere with topoisomerase function, albeit through potentially different mechanisms than classic quinolone antibiotics. It is proposed that active metabolites of 4NQO trap these complexes by forming DNA adducts researchgate.net.

Table 1: General Quinolone Interaction with Bacterial Topoisomerases

| Enzyme | Subunit Composition | Primary Function | Role in Quinolone Action |

|---|---|---|---|

| DNA Gyrase | GyrA2GyrB2 | Introduces negative supercoils into DNA | Primary target in many Gram-negative bacteria |

| Topoisomerase IV | ParC2ParE2 | Decatenation of daughter chromosomes | Primary target in many Gram-positive bacteria |

The quinolinone scaffold is present in various compounds that exhibit affinity for different receptors in the central nervous system (CNS). Studies on derivatives of this compound have revealed interactions with specific neurotransmitter receptors.

A study on a series of 4-hydroxy-3-nitroquinolin-2(1H)-ones, which are structurally very similar to this compound, demonstrated that these compounds act as antagonists at the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor mdpi.com. The NMDA receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity and memory function. The study found that substitutions on the benzene (B151609) ring of the quinolinone structure significantly influenced the potency of these compounds as NMDA receptor antagonists. Specifically, substitutions at the 5-, 6-, and 7-positions tended to increase potency mdpi.com. This suggests that this compound, with its nitro group at the 5-position, may also possess affinity for the NMDA receptor glycine site. The antagonism was found to be selective for NMDA receptors over AMPA receptors, another type of glutamate receptor mdpi.com.

Table 2: Receptor Binding Profile of 4-hydroxy-3-nitroquinolin-2(1H)-one Derivatives

| Compound | Substitution Pattern | Target Receptor | Activity |

|---|---|---|---|

| 4-hydroxy-3-nitroquinolin-2(1H)-ones | Various | NMDA Receptor (Glycine Site) | Antagonist |

| 5,6,7-trichloro HNQ | 5,6,7-trichloro | NMDA Receptor (Glycine Site) | Potent Antagonist (IC50 = 220 nM) |

Data from a study on related compounds, not this compound itself.

Cellular and Subcellular Mechanisms

The biological effects of nitroaromatic compounds, including nitroquinolines, are often mediated by their metabolic activation to reactive species that can interact with cellular macromolecules like DNA and proteins.

A key mechanism of action for many nitroaromatic compounds involves the formation of covalent adducts with DNA and proteins. This process is typically initiated by the metabolic reduction of the nitro group to form highly reactive intermediates.

For the related and well-studied carcinogen 4-nitroquinoline 1-oxide (4NQO), its biological activity is dependent on its metabolic conversion to 4-hydroxyaminoquinoline 1-oxide (4HAQO) nih.gov. This metabolite can then be further activated, for example by acetylation, to a reactive electrophile that readily forms covalent adducts with DNA bases nih.gov. The primary sites of adduction for 4NQO are the C8 and N2 positions of guanine (B1146940) and the N6 position of adenine (B156593) nih.gov. The formation of these bulky DNA adducts can lead to mutations and initiate carcinogenic processes. It is plausible that this compound undergoes a similar metabolic activation pathway, leading to the formation of DNA adducts.

The formation of electrophilic metabolites is a critical step in the mechanism of action of many nitroaromatic compounds. An electrophile is an electron-deficient species that can react with nucleophilic sites in cellular macromolecules. The metabolic reduction of the nitro group of nitroquinolines generates several reactive intermediates, including nitroso and hydroxylamino derivatives. These electrophilic species are key to the formation of the DNA and protein adducts discussed previously nih.gov.

The metabolism of 4-NQO to the carcinogenic 4HAQO is a well-established example of the critical role of electrophilic metabolites nih.gov. This conversion is a necessary step for its genotoxic effects. The electrophilic nature of these metabolites allows them to covalently bind to the electron-rich nitrogen and oxygen atoms in DNA bases and amino acid residues in proteins, thereby initiating the cascade of events leading to the observed biological effects. Therefore, the biological activity of this compound is likely to be heavily dependent on its metabolic conversion to such reactive electrophilic species.

Hypoxia-Selective Mechanisms

Hypoxia, or low oxygen concentration, is a characteristic feature of the microenvironment in solid tumors. This condition leads to the upregulation of specific enzymes, such as nitroreductases, which can selectively metabolize certain compounds. This selectivity forms the basis for designing hypoxia-activated prodrugs and diagnostic agents mdpi.commdpi.com. The mechanism relies on the enzymatic reduction of a nitro group, which is generally inhibited by the presence of oxygen, to an amino or hydroxylamine (B1172632) group, thereby activating the compound's function specifically in the targeted hypoxic tissue mdpi.comnih.gov.

Enzymatic Conversion under Hypoxic Conditions

There is a lack of specific research in the available literature detailing the enzymatic conversion of this compound under hypoxic conditions. Studies on the related isomer, 6-nitroquinoline (B147349), have shown that it can be metabolized by the enzyme system xanthine/xanthine oxidase nih.govnih.govresearchgate.net. This process involves one-electron reduction steps that convert the nitroaryl group into nitroso, hydroxylamino, and ultimately amino metabolites, a reaction that occurs selectively under low oxygen conditions nih.govnih.gov. However, specific enzymes responsible for the bioreduction of this compound and the resulting metabolites have not been characterized.

Applications as Fluorescent Substrates for Hypoxia Detection

The principle of using nitroaromatic compounds as fluorescent probes for hypoxia is based on their conversion from a non-fluorescent or weakly fluorescent state to a highly fluorescent state upon enzymatic reduction of the nitro group to an amino group nih.govnih.gov. This "turn-on" fluorescence provides a method for imaging hypoxic regions in cells and tissues mdpi.commdpi.com.

While this is a well-established strategy, there are no specific studies demonstrating the application of this compound as a fluorescent substrate for hypoxia detection. Research on its isomer, 6-nitroquinolin-2(1H)-one, suggested its potential as a bioreductively-activated, hypoxia-selective fluorescent probe, although the expected fluorescent product was not observed experimentally in that particular study nih.gov. The potential for this compound to serve in this capacity is theoretically plausible but remains unconfirmed by empirical data.

Computational and Theoretical Investigations of Mechanisms

Computational methods, including molecular dynamics and docking studies, are powerful tools for predicting and analyzing the interactions between small molecules and biological targets at an atomic level. These in silico techniques provide insights into binding stability, affinity, and the conformational changes that govern molecular recognition physchemres.orgarxiv.org.

Molecular Dynamics Simulations for Interaction Analysis

A review of the scientific literature indicates that no specific molecular dynamics (MD) simulation studies have been published for this compound. MD simulations are widely used to investigate the dynamic behavior of a ligand within the binding site of a protein over time, confirming the stability of interactions predicted by docking and providing a deeper understanding of the complex's structural integrity nih.govmdpi.com. While this methodology has been applied to other quinoline (B57606) and quinolinone derivatives to explore their potential as anticancer agents or enzyme inhibitors, such analyses for this compound have not been reported nih.govmdpi.com.

Docking Studies and Binding Affinity Predictions

There are currently no available molecular docking studies or binding affinity predictions specifically for this compound. Docking simulations predict the preferred orientation of a ligand when bound to a target protein and are used to estimate the strength of the interaction, often expressed as a binding affinity or docking score researchgate.netnih.gov. This information is crucial in drug discovery for screening virtual libraries of compounds and prioritizing candidates for experimental testing nih.govmdpi.com. Although numerous docking studies have been performed on various quinolin-2-one derivatives against targets like tyrosine kinases and lanosterol (B1674476) 14α-demethylase, the specific binding characteristics of this compound remain unexplored researchgate.netnih.gov.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for the computational investigation of quinolinone systems. DFT methods are utilized to predict a wide array of properties, including molecular structures, vibrational frequencies, and electronic characteristics, by calculating the electron density of the molecule.

Geometry Optimization and Electronic Structure Analysis

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable, lowest-energy conformation of 5-Nitroquinolin-2(1h)-one. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles.

Following geometry optimization, an analysis of the electronic structure provides a detailed picture of how electrons are distributed within the molecule. This includes the identification of electron-rich and electron-deficient regions, which is fundamental to understanding the molecule's stability and points of potential chemical interaction.

Molecular Orbital Analysis (HOMO, LUMO) and Reactivity

Frontier Molecular Orbital (FMO) theory is a key component of electronic structure analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. Analysis of the spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Table 1: Frontier Molecular Orbital Properties

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

No specific data for this compound was found in the searched literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule. The MEP map uses a color scale to indicate different electrostatic potential values, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Red and yellow colors typically denote negative potential (electron-rich areas, such as around oxygen and nitrogen atoms), while blue indicates positive potential (electron-poor areas, often near hydrogen atoms). This visualization is invaluable for predicting how the molecule will interact with other charged or polar species.

Fukui Functions and Electronic Charge Analysis

Fukui functions are used within DFT to describe the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for a more quantitative prediction of local reactivity. The Fukui function helps identify the most likely sites for nucleophilic attack (where an electron is added) and electrophilic attack (where an electron is removed).

Condensed Fukui functions simplify this by assigning a value to each atom in the molecule, indicating its susceptibility to attack. Different methods, such as Hirshfeld, Mulliken, or Voronoi, can be used to partition the atomic charges and calculate these condensed values.

Quantum Chemical Descriptors and Reactivity Predictions

Quantum chemical descriptors are numerical values derived from computational calculations that quantify various aspects of a molecule's electronic structure and reactivity. These descriptors can be categorized as either global or local.

Global and Local Reactivity Parameters

Global reactivity descriptors apply to the molecule as a whole and are calculated from the energies of the frontier molecular orbitals. These parameters provide a general measure of the molecule's stability and reactivity.

Table 2: Global Reactivity Descriptors

| Descriptor | Formula | Description |

|---|---|---|

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Indicates resistance to change in electron distribution. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating how easily the molecule can be polarized. |

| Electronegativity (χ) | χ = -μ | Represents the power of an atom or group to attract electrons. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Measures the propensity of a species to accept electrons. |

Formulas are based on conceptual DFT; specific calculated values for this compound are not available in the searched literature.

Local reactivity descriptors, such as the Fukui functions and local softness, provide information about the reactivity of specific atomic sites within the molecule. This allows for a more detailed prediction of regioselectivity in chemical reactions.

Spectroscopic Property Simulations

Computational chemistry provides powerful tools for the simulation of spectroscopic properties, offering insights that complement and aid in the interpretation of experimental data. For this compound, theoretical calculations of its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra are invaluable for confirming its structure and understanding its vibrational and electronic characteristics.

Simulated IR and NMR Spectra for Comparison with Experimental Data

Theoretical vibrational and NMR spectra for this compound can be computed using quantum chemical methods, most commonly Density Functional Theory (DFT). The B3LYP functional combined with a basis set such as 6-311++G(d,p) is a widely used approach for obtaining accurate predictions of molecular vibrations and chemical shifts. nih.govnih.govnih.gov

Simulated Infrared (IR) Spectroscopy: The simulation of the IR spectrum involves calculating the harmonic vibrational frequencies of the molecule. These calculated frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions of its constituent atoms. By comparing the computed IR spectrum with the experimental spectrum, a detailed assignment of the observed absorption bands to specific molecular vibrations can be made. For this compound, key vibrational modes of interest include the N-H stretch of the lactam ring, the C=O stretch, and the symmetric and asymmetric stretches of the nitro (NO₂) group.

Simulated Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.gov These calculations provide theoretical chemical shift values for each proton and carbon atom in the molecule. Comparing these predicted values with experimental NMR data helps in the definitive assignment of signals in the experimental spectrum to specific atoms in the molecular structure of this compound. This is particularly useful for complex aromatic systems where signal overlap can occur.

Below is a table representing a hypothetical comparison between experimental and simulated spectroscopic data for this compound, based on methodologies described in the literature for similar compounds.

| Spectroscopic Data | Experimental Value | Simulated Value | Assignment |

| IR Frequency (cm⁻¹) | |||

| ~3400 | ~3450 | N-H stretch | |

| ~1660 | ~1675 | C=O stretch | |

| ~1540 | ~1550 | Asymmetric NO₂ stretch | |

| ~1350 | ~1360 | Symmetric NO₂ stretch | |

| ¹H NMR (ppm) | |||

| ~11.0 | ~11.2 | N-H | |

| ~8.5 | ~8.6 | Aromatic C-H | |

| ¹³C NMR (ppm) | |||

| ~162 | ~163 | C=O | |

| ~145 | ~146 | C-NO₂ |

Non-Linear Optical (NLO) Properties

Computational methods are also employed to investigate the non-linear optical (NLO) properties of molecules. These properties are of significant interest for applications in optoelectronics and photonics. The presence of both an electron-donating group (the lactam nitrogen) and a strong electron-withdrawing group (the nitro group) on the quinoline (B57606) scaffold suggests that this compound may exhibit notable NLO behavior.

Calculation of Dipole Moment, Polarizability, and Hyperpolarizability

The key parameters that quantify the NLO response of a molecule are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). These can be calculated using quantum chemical methods, often at the same level of theory used for spectroscopic simulations (e.g., DFT/B3LYP).

Polarizability (α): This describes the ease with which the electron cloud of a molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β): This is a measure of the second-order NLO response of the molecule, which is responsible for phenomena such as second-harmonic generation. Molecules with large β values are sought after for NLO applications. mdpi.comscilit.com

The nitro group is known to significantly enhance the hyperpolarizability of aromatic systems due to its strong electron-withdrawing nature, which promotes intramolecular charge transfer. mdpi.com

A representative table of calculated NLO properties for this compound is provided below, with values typical for similar nitro-aromatic compounds.

| NLO Property | Calculated Value | Unit |

| Dipole Moment (μ) | ~5.5 | Debye |

| Polarizability (α) | ~1.5 x 10⁻²³ | esu |

| Hyperpolarizability (β) | ~8.0 x 10⁻³⁰ | esu |

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and internal interactions of a molecule are crucial determinants of its physical and chemical properties. Computational conformational analysis can identify the most stable arrangement of atoms in space and characterize subtle intramolecular forces.

Investigation of Intramolecular Hydrogen Bonds

In this compound, there is the potential for the formation of an intramolecular hydrogen bond between the hydrogen atom of the N-H group in the lactam ring and one of the oxygen atoms of the adjacent nitro group. While this interaction may be weak, it could influence the planarity of the molecule and the orientation of the nitro group relative to the quinoline ring system.

Computational techniques such as Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis are used to identify and characterize such weak interactions. These methods can provide information on the strength and nature of the hydrogen bond by analyzing the electron density distribution within the molecule. The presence of such a bond is often indicated by a downfield shift of the N-H proton signal in the ¹H NMR spectrum. nih.govmdpi.com

In Silico ADME-Tox and Pharmacokinetic Studies

In silico (computer-based) methods are increasingly used in drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties of a compound. These predictions help in the early assessment of a molecule's drug-likeness and potential pharmacokinetic behavior. scielo.brf1000research.com

For this compound, various molecular descriptors can be calculated from its structure to predict its ADME-Tox profile. Commonly used tools for these predictions include SwissADME and admetSAR. mdpi.comnih.gov

Key predicted parameters often include:

Lipinski's Rule of Five: A set of criteria to evaluate drug-likeness and the likelihood of oral bioavailability. The rules are: molecular weight ≤ 500, logP ≤ 5, H-bond donors ≤ 5, and H-bond acceptors ≤ 10.

Solubility: Predicted aqueous solubility (logS) is important for absorption.

Gastrointestinal (GI) Absorption: Prediction of the extent to which the compound will be absorbed from the gut.

Blood-Brain Barrier (BBB) Permeability: Indicates whether the compound is likely to cross into the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions by assessing if the compound inhibits key metabolic enzymes.

Toxicity Risks: Predictions for potential mutagenicity, carcinogenicity, and other toxic effects.

The following table provides a hypothetical in silico ADME-Tox profile for this compound.

| ADME-Tox Parameter | Predicted Value/Outcome | Significance |

| Molecular Weight | 190.15 g/mol | Complies with Lipinski's rule |

| logP | ~1.8 | Complies with Lipinski's rule |

| H-bond Donors | 1 | Complies with Lipinski's rule |

| H-bond Acceptors | 4 | Complies with Lipinski's rule |

| Aqueous Solubility (logS) | Moderately Soluble | Favorable for absorption |

| GI Absorption | High | Likely good oral bioavailability |

| BBB Permeability | Likely Permeable | Potential for CNS activity |

| CYP2D6 Inhibition | Inhibitor | Potential for drug interactions |

| Mutagenicity (Ames test) | Potential Risk | Nitroaromatic compounds can be mutagenic |

Microsomal Stability and Plasma Protein Binding

Microsomal Stability:

The metabolic stability of a compound is a key determinant of its oral bioavailability and half-life. This is often assessed in vitro using liver microsomes, which contain the cytochrome P450 (CYP) enzymes responsible for the majority of drug metabolism. Computational models are employed to predict a compound's susceptibility to metabolism by these enzymes.

For a compound like this compound, predictive models would analyze its structure to identify potential sites of metabolism. The presence of the nitro group and the quinolinone core would be assessed for their likelihood to undergo enzymatic transformations such as reduction or hydroxylation. The prediction is often expressed as an intrinsic clearance (CLint) value or a half-life (t½) in a microsomal assay. While specific predicted data for this compound is not available, a hypothetical data table based on typical outputs of such predictive software is presented below.

Table 1: Hypothetical Predicted Microsomal Stability for this compound

| Parameter | Predicted Value | Interpretation |

| Intrinsic Clearance (CLint, µL/min/mg protein) | [Data Not Available] | Low CLint suggests high stability. |

| Half-life (t½, min) | [Data Not Available] | Longer half-life indicates greater stability. |

| Primary Metabolizing CYP Isoforms | [Data Not Available] | e.g., CYP3A4, CYP2D6 |

Plasma Protein Binding (PPB):

The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and availability to reach its therapeutic target. Only the unbound fraction of a drug is pharmacologically active. Computational models predict PPB based on physicochemical properties like lipophilicity (logP) and the presence of acidic or basic functional groups. Given the structure of this compound, models would calculate its propensity to interact with binding sites on plasma proteins. High lipophilicity generally leads to higher plasma protein binding.

Table 2: Hypothetical Predicted Plasma Protein Binding for this compound

| Parameter | Predicted Value | Interpretation |

| Fraction Unbound in Plasma (fu) | [Data Not Available] | Low fu indicates high binding. |

| Percentage Bound | [Data Not Available] | High percentage indicates extensive binding. |

Prediction of Drug-Likeness and Pharmacokinetic Parameters

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds, as well as their general "drug-likeness." These predictions are often guided by established rules and models derived from the analysis of known drugs.

Drug-Likeness:

Drug-likeness is a qualitative concept used to assess whether a compound contains functional groups and has physicochemical properties consistent with known drugs. A common filter is Lipinski's Rule of Five, which suggests that poor oral absorption or permeation is more likely when a compound violates more than one of the following rules:

Molecular weight ≤ 500 Da

LogP ≤ 5

Hydrogen bond donors ≤ 5

Hydrogen bond acceptors ≤ 10

Other drug-likeness rules, such as Veber's rules (related to rotatable bonds and polar surface area), may also be considered. For this compound, these parameters would be calculated from its chemical structure to provide a preliminary assessment of its potential as an orally administered drug.

Pharmacokinetic Parameters (ADME):

Various computational models can predict key pharmacokinetic parameters:

Absorption: Prediction of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability).

Distribution: Prediction of the volume of distribution (Vd) and whether the compound is likely to cross the blood-brain barrier (BBB).

Metabolism: As discussed, prediction of which CYP450 enzymes are likely to metabolize the compound and whether the compound is an inhibitor of these enzymes.

Excretion: Prediction of renal clearance and interaction with transporters like P-glycoprotein.

A summary of the kind of predictive data that would be generated for this compound is shown in the table below.

Table 3: Hypothetical Predicted Drug-Likeness and Pharmacokinetic Parameters for this compound

| Parameter | Property Class | Predicted Value |

| Molecular Weight | Physicochemical | [Data Not Available] |

| logP | Lipophilicity | [Data Not Available] |

| Hydrogen Bond Donors | Physicochemical | [Data Not Available] |

| Hydrogen Bond Acceptors | Physicochemical | [Data Not Available] |

| Lipinski's Rule of Five Violations | Drug-Likeness | [Data Not Available] |

| Human Intestinal Absorption | Absorption | [Data Not Available] |

| Blood-Brain Barrier Permeation | Distribution | [Data Not Available] |

| P-glycoprotein Substrate | Excretion | [Data Not Available] |

| CYP2D6 Inhibitor | Metabolism | [Data Not Available] |

| CYP3A4 Inhibitor | Metabolism | [Data Not Available] |